Structural Profiling and Synthetic Methodologies of 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one
Structural Profiling and Synthetic Methodologies of 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one
An in-depth technical whitepaper on the structural, synthetic, and pharmacological profiling of 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- .
Prepared by: Senior Application Scientist Target Audience: Research Chemists, Drug Discovery Scientists, and Process Engineers
Executive Summary
In the landscape of modern drug discovery and materials science, fused bicyclic heterocycles represent a privileged class of pharmacophores. Among these, 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (CAS: 61436-83-7) stands out due to its unique electronic topology, combining an electron-deficient pyridine ring with an oxygen-containing pyranone system[1]. As a Senior Application Scientist, I frequently leverage this scaffold as a versatile intermediate. Its dual nature—exhibiting both electrophilic and nucleophilic reactive sites—makes it an ideal candidate for late-stage functionalization, the development of novel antimicrobial agents, and the synthesis of complex molecular architectures[1].
This whitepaper provides a rigorous, field-proven guide to the physicochemical properties, structural analytics, and validated synthetic protocols for this critical compound.
Physicochemical Profiling
Understanding the baseline physical properties of a compound is the first step in designing scalable synthetic routes and predicting bioavailability. The low Topological Polar Surface Area (TPSA) and optimal LogP value suggest favorable membrane permeability, a critical factor for downstream intracellular targeting[2].
| Property | Value | Method / Source |
| IUPAC Name | 7-methylpyrano[4,3-b]pyridin-5-one | Computed[3] |
| CAS Number | 61436-83-7 | Registry[2] |
| Molecular Formula | C₉H₇NO₂ | Elemental Analysis[2] |
| Molecular Weight | 161.16 g/mol | Mass Spectrometry[3] |
| Melting Point | 100–106 °C | Thermal Analysis[4][5] |
| TPSA | 43.10 Ų | Computed[2] |
| LogP | 1.496 | Partition Coefficient[2] |
Structural Analytics & Reactivity Mapping
The core structure consists of a fused six-membered pyran ring and a five-membered (effective) pyridine system, though structurally the pyridine is a standard six-membered nitrogenous ring fused to the pyranone[1]. The presence of the 7-methyl substituent on the pyran ring is not merely structural; it provides steric shielding and mild electron-donating effects via hyperconjugation, which stabilizes the ring system during harsh cross-coupling conditions.
The molecule's reactivity is bifurcated:
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Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, directing incoming electrophiles (e.g., during nitration or bromination) to specific regioselective sites (typically C8)[1].
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Nucleophilic Addition: The C5 carbonyl group acts as a hard electrophilic center, readily undergoing nucleophilic attack for further functionalization[1].
Fig 1. Chemical reactivity nodes and downstream pharmacological pathways.
Advanced Synthetic Methodologies
To ensure reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the reagent selection.
Protocol A: Domino Knoevenagel Condensation & Cycloisomerization
Rationale: This method constructs the fused pyranopyridine core from accessible acyclic precursors, leveraging the thermodynamic stability of the resulting aromatic system[1].
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Reagent Preparation: Combine substituted aldehydes with 4-hydroxy-6-methylpyran-2-one in a 1:1 molar ratio in absolute ethanol.
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Catalyst Addition: Introduce 10 mol% of an organic base (piperidine or triethylamine).
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Causality: The base deprotonates the active methylene of the pyran-2-one, generating a highly nucleophilic enolate required to initiate the Knoevenagel attack on the aldehyde.
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Thermal Activation: Reflux the mixture at 70–100 °C for 4–6 hours[1].
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Causality: The initial condensation forms an alkene intermediate. Elevated thermal energy is strictly required to overcome the activation barrier for the subsequent intramolecular dehydration and cyclization, driving the reaction into its thermodynamic sink (the fused aromatic core).
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Isolation & Self-Validation: Cool the reaction to 0 °C to precipitate the product. Filter and recrystallize from ethanol. Validation: Confirm complete cyclization by verifying the melting point strictly falls within the 100–106 °C range[4][5]; a lower, broader melting point indicates incomplete dehydration.
Protocol B: Sonogashira Coupling-Enabled Alkyne Activation
Rationale: Ideal for late-stage functionalization, this tandem approach allows for the regioselective synthesis of highly substituted pyranopyridinones[1].
Fig 2. Tandem Sonogashira coupling and Ag(I)-catalyzed cyclization workflow.
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Cross-Coupling: In a Schlenk flask under N₂, combine o-iodonicotinate, a terminal alkyne, Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%) in triethylamine (Et₃N). Stir at 50 °C[1].
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Causality: The Pd(0) catalyst undergoes oxidative addition into the C-I bond, while CuI facilitates the transmetalation of the alkyne. Reductive elimination yields the alkyne-substituted intermediate.
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Intermediate Verification: Monitor via GC-MS. Validation: Do not proceed until the o-iodonicotinate mass peak is fully consumed.
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Tandem Cyclization: Introduce 5 mol% of AgSbF₆ or a similar Ag(I) salt[1].
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Causality: The Ag(I) ion acts as a soft π-Lewis acid. It selectively coordinates to the alkyne π-system (lowering its LUMO energy) rather than the hard oxygen atoms. This makes the alkyne highly susceptible to nucleophilic attack by the adjacent ester oxygen, driving a rapid 6-endo-dig cyclization.
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Workup: Quench with H₂O, extract with ethyl acetate, and purify via flash column chromatography. Final identity is validated via HRMS (m/z calcd for C₉H₈NO₂: 162.0555)[5].
Pharmacological Potential & Mechanism of Action
The unique electronic distribution of 7-methyl-5H-pyrano[4,3-b]pyridin-5-one makes it a highly effective lead compound in pharmaceutical development.
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Antimicrobial Activity: The planar nature of the fused ring system allows the molecule to intercalate into bacterial nucleic acids or disrupt cell wall integrity, halting cellular proliferation[1].
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Cytotoxic & Anticancer Effects: In vitro assays have demonstrated that derivatives of this scaffold induce apoptosis in specific cancer cell lines. The mechanism is heavily reliant on the C5 carbonyl acting as a hydrogen bond acceptor within the active sites of kinases regulating cell cycle arrest[1].
References
- EvitaChem.Buy 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (EVT-516442) - Synthesis, Structure, and Biological Applications.
- GuideChem.5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- 61436-83-7 Properties and Chemical Data.
- Sigma-Aldrich / MilliporeSigma.7-methyl-5H-pyrano[4,3-b]pyridin-5-one Product Specifications.
- National Institutes of Health (PMC).Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins.
- PubChem (NIH).5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- Computed Properties.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- | C9H7NO2 | CID 10057808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-methyl-5H-pyrano[4,3-b]pyridin-5-one | 61436-83-7 [sigmaaldrich.com]
- 5. Mesoporous Copper–Magnesium Oxide Hybrid Nanocatalyzed Synthesis of 3-Substituted Isocoumarins from 2-Iodobenzoic Acid and Terminal Alkyne under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
